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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

Mechanism of Action and Selectivity Profile

S$55746 is a novel, orally bioavailable BH3-mimetic that functions as a highly selective BCL-2 inhibitor. It
binds to the hydrophobic groove of the BCL-2 protein, displacing pro-apoptotic proteins and triggering

mitochondrial apoptosis [1] [2].

The table below summarizes its binding affinity and selectivity compared to other inhibitors:

BCL-2Ki  BCL-X| Ki  Selectivity (BCL-  Binding to

C d T t
L arget(s) IKp ("M)  [Kp (nM) 2 vs. BCL-X,) MCL-1/BFL-1
S55746 BCL-2 1.3-247 186 -520 ~70 to 400-fold [1]  No significant
(Selective) [1] [3] [1] [3] [3] binding [1] [3]
Venetoclax BCL-2 1.2-< 21-49[1] ~40-fold [1] No significant
(ABT-199) (Selective) 0.26 [1] binding [1]
Navitoclax BCL-2, BCL-X|, 4.5 [1] 3.5[1] ~1-fold (non- No significant
(ABT-263) BCL-w (Pan) selective) [1] binding [1]

This selectivity profile is crucial because inhibiting BCL-X; leads to on-target thrombocytopenia (platelet
loss), a major dose-limiting toxicity for navitoclax [1]. By sparing BCL-X;, $55746 aims to maintain anti-

tumor efficacy while reducing this key toxicity [1] [2].
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The following diagram illustrates the mechanism of BCL-2 inhibitors like S55746 in triggering

mitochondrial apoptosis:
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Cellular Efficacy and Toxicity

The selectivity of 55746 translates directly to its cellular activity, as shown in the table below:

Assay . o Comparator Activity

o Cell Line /| Model S55746 Activity .
Description (Venetoclax or Navitoclax)
In vitro RS4;11 (BCL-2- ICs0 =71.6 nM [1] [3] Similar potent activity [1]
Cytotoxicity dependent ALL)
In vitro H146 (BCL-X- ICs0 = 1.7 pM (Weak) [1] Potent activity (ICso ~50 nM
Cytotoxicity dependent SCLC) for Navitoclax) [1]

Ex vivo Primary CLL and Mantle Cell

Samples Lymphoma
On-target Human Platelets
Toxicity (BCL-X| -dependent)

Induces apoptosis in low
nanomolar range [1] [2]

No cytotoxic activity [1]

[2]

In Vivo Efficacy and Tolerability

N/A

Navitoclax: Induces
thrombocytopenia [1]

In vivo studies in mouse xenograft models of hematological tumors demonstrated that $55746, administered

daily via oral route, achieved robust anti-tumor efficacy at doses of 25 and 100 mg/kg. Importantly, the

treatment did not cause weight loss or changes in behavior, indicating good tolerability [1] [3] [2].

Detailed Experimental

Protocols

For researchers looking to replicate or understand the foundational data, here are the methodologies for key

experiments:

¢ Fluorescence Polarization (FP) Binding Assay: This was used to determine the binding affinity (Ki).

The assay measured the displacement of a fluorescently labeled PUMA BH3 peptide from the BCL-2
protein. The Ki was calculated from the concentration-dependent reduction in polarized fluorescence

[1].
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¢ In Vitro Cell Viability/Cytotoxicity (MTT) Assay: Cell lines were treated with S55746 for 72 hours.
Cell viability was measured using colorimetric MTT assays, which assess the metabolic activity of
living cells. ICso values were calculated from dose-response curves [1].

¢ Analysis of Apoptosis by Flow Cytometry: Cells were treated with S55746 for 2-24 hours, then
stained with Annexin V-FITC and Propidium lodide (PI). The percentage of cells in early (Annexin
V+/PI-) and late (Annexin V+/PI+) apoptosis was quantified using flow cytometry [1] [4].

¢ In Vivo Xenograft Efficacy Studies: Immunodeficient (SCID) mice were inoculated with human
hematological cancer cells. Once tumors were established, mice were randomized into groups
receiving either vehicle or S55746 via daily oral gavage. Tumor volume and body weight were
monitored regularly to assess efficacy and tolerability [1] [2].

Key Differentiators and Future Potential

e Selectivity within the Class: $55746's distinct binding mode to the BCL-2 groove (occupying S1/2/3
regions) differs from venetoclax (occupying S2/3/4/5), which may present alternative opportunities for
drug development [1].

¢ Potential to Overcome Resistance: Research highlights that cyclic peptides can bind to
venetoclax-resistant BCL-2 mutants (e.g., G101V). While this is not data for $55746, it indicates that
alternative inhibitory modalities are being explored to overcome clinical resistance, a key challenge in
this field [5] [6].

¢ Use in Combination Therapies: Evidence suggests that S55746 can be used synergistically with
other agents. For example, it showed synergistic cell killing when combined with the PI3Kd inhibitor
Roginolisib in various lymphoma cell lines [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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